molecular formula C27H28N4O4S B11552576 propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B11552576
M. Wt: 504.6 g/mol
InChI Key: WZYCRJQNIPTUET-UHFFFAOYSA-N
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Description

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups, including amino, cyano, pyridinyl, sulfanyl, methoxyphenyl, and pyran carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation of 4-methoxybenzaldehyde with malononitrile to form a cyano intermediate. This intermediate is then reacted with 3-cyano-4,5,6-trimethylpyridine-2-thiol in the presence of a base to form the pyran ring. The final step involves the esterification of the carboxylate group with isopropanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-hydroxyphenyl)-4H-pyran-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-chlorophenyl)-4H-pyran-3-carboxylate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and methoxy groups, along with the pyran ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C27H28N4O4S

Molecular Weight

504.6 g/mol

IUPAC Name

propan-2-yl 6-amino-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C27H28N4O4S/c1-14(2)34-27(32)24-22(13-36-26-20(11-28)16(4)15(3)17(5)31-26)35-25(30)21(12-29)23(24)18-7-9-19(33-6)10-8-18/h7-10,14,23H,13,30H2,1-6H3

InChI Key

WZYCRJQNIPTUET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)OC(C)C)C#N)C

Origin of Product

United States

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